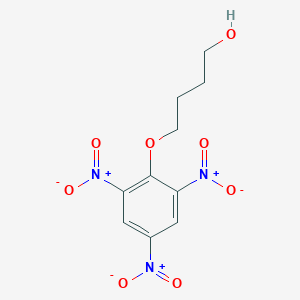![molecular formula C13H25B B14498006 9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- CAS No. 63942-78-9](/img/structure/B14498006.png)
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- is an organoborane compound known for its utility in organic synthesis. This colorless solid is widely used as a hydroboration reagent, which is a process that adds boron and hydrogen across carbon-carbon multiple bonds . The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The reaction involves the cyclic hydroboration of 1,5-cyclooctadiene with borane-tetrahydrofuran complex, followed by thermal isomerization of the mixture of dialkylboranes at 65°C . This method yields a solution containing the dimer in approximately 90% yield .
Industrial Production Methods
The compound is commercially available as a solution in tetrahydrofuran and as a solid . Industrial production methods involve similar synthetic routes but are scaled up to meet commercial demands. The compound is often produced in large quantities and purified to high standards to ensure its effectiveness in various applications .
Chemical Reactions Analysis
Types of Reactions
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- undergoes several types of chemical reactions, including:
Hydroboration: Addition of boron and hydrogen across carbon-carbon multiple bonds.
Reduction: Reduction of carbonyl compounds, acid chlorides, and alkenes.
Oxidation: Oxidative cleavage of alkenes to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include borane-tetrahydrofuran complex, hydrogen peroxide, and aqueous potassium hydroxide . The reactions are typically carried out under mild conditions, making the compound a versatile reagent in organic synthesis .
Major Products Formed
The major products formed from these reactions include terminal alcohols, amines, and other reduced organic compounds .
Scientific Research Applications
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- exerts its effects involves the addition of boron and hydrogen across carbon-carbon multiple bonds. The steric demand of the compound greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .
Comparison with Similar Compounds
Similar Compounds
Borane-tetrahydrofuran complex: Another hydroboration reagent used in organic synthesis.
Borane-dimethyl sulfide complex: Used for similar purposes but has different reactivity and selectivity.
Catecholborane: A hydroboration reagent with distinct properties and applications.
Uniqueness
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- is unique due to its high regioselectivity and ability to form terminal alcohols with minimal formation of 2-substituted isomers . Its stability and ease of handling also make it a preferred reagent in many organic synthesis applications .
Properties
CAS No. |
63942-78-9 |
|---|---|
Molecular Formula |
C13H25B |
Molecular Weight |
192.15 g/mol |
IUPAC Name |
9-(3-methylbutan-2-yl)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C13H25B/c1-10(2)11(3)14-12-6-4-7-13(14)9-5-8-12/h10-13H,4-9H2,1-3H3 |
InChI Key |
QGAKRPCGQMASKB-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


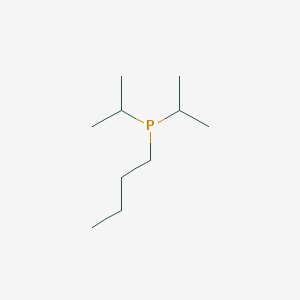

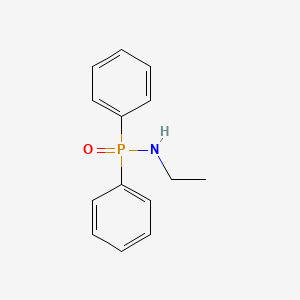
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)

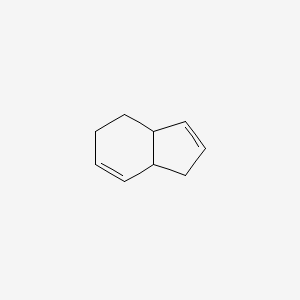
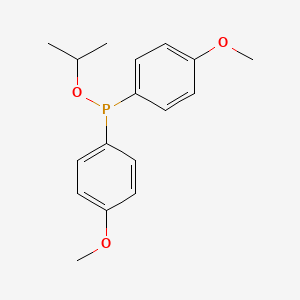
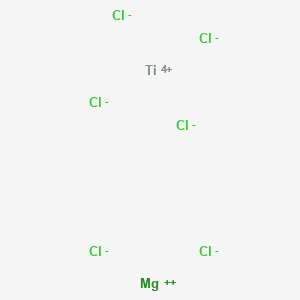
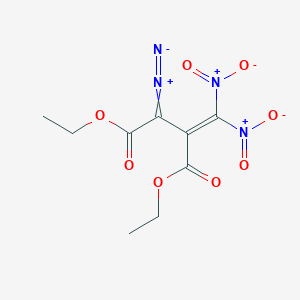
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
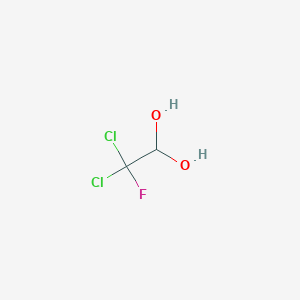
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
